AMG-221 mechanism of action on 11β-HSD1
AMG-221 mechanism of action on 11β-HSD1
An In-depth Technical Guide to the Mechanism of Action of AMG-221 on 11β-HSD1
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor metabolism of glucocorticoids. It primarily catalyzes the conversion of inactive cortisone and 11-dehydrocorticosterone into their active forms, cortisol and corticosterone, respectively[1][2][3]. This enzymatic activity amplifies local glucocorticoid concentrations in key metabolic tissues, including the liver, adipose tissue, and the brain[1][3]. Overexpression or increased activity of 11β-HSD1 is implicated in the pathophysiology of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, by promoting excessive local glucocorticoid action[1][4][5].
AMG-221, also known as (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one, is a potent and selective small-molecule inhibitor of 11β-HSD1[6][7][8]. Developed by Amgen, it entered clinical trials as a potential therapeutic agent for type 2 diabetes[9][10][11]. This document provides a comprehensive technical overview of the mechanism of action of AMG-221, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action
The primary mechanism of action of AMG-221 is the direct, competitive inhibition of the 11β-HSD1 enzyme. By binding to the enzyme, AMG-221 blocks its ability to convert inactive cortisone into active cortisol within the cell[6][12]. This reduction in intracellular cortisol levels mitigates the downstream effects of glucocorticoid receptor activation, which include the stimulation of hepatic gluconeogenesis and the promotion of adiposity[2]. The therapeutic hypothesis is that inhibiting 11β-HSD1 in patients with metabolic syndrome will lead to an improvement in insulin sensitivity and glucose homeostasis[6][7].
Data Presentation: Potency, Selectivity, and Pharmacodynamics
The inhibitory activity of AMG-221 has been quantified through a series of in vitro, ex vivo, and in vivo studies. The data are summarized below.
Table 1: In Vitro and Ex Vivo Inhibitory Activity of AMG-221
| Assay Type | Species/Tissue | Parameter | Value | Reference(s) |
| Biochemical Scintillation Proximity Assay | - | Ki | 12.8 nM | [13] |
| Cell-Based Assay | - | IC50 | 10.1 nM | [13] |
| Ex Vivo Adipose Tissue Assay | Human | IC50 | 1.19 ± 0.12 ng/mL | [6][12] |
| Ex Vivo Adipose Tissue Assay | Human | Imax | 0.975 ± 0.003 | [6] |
Table 2: In Vitro Selectivity Profile of AMG-221
| Target | Parameter | Value | Reference(s) |
| 11β-HSD2 | IC50 | >10 µM | [13] |
| 17β-HSD1 | IC50 | >10 µM | [13] |
| Glucocorticoid Receptor (GR) | IC50 | >10 µM | [13] |
Table 3: In Vivo Pharmacodynamic Effects of AMG-221 in Mice
| Model | Dosing | Tissue | Effect | Time Point | Reference(s) |
| CD1 Mouse | 5 mg/kg (oral) | Inguinal Fat | 33% inhibition | 4 hours | [13] |
| CD1 Mouse | 15 mg/kg (oral) | Inguinal Fat | 55% inhibition | 4 hours | [13] |
| CD1 Mouse | 50 mg/kg (oral) | Inguinal Fat | 47% inhibition | 4 hours | [13] |
| Diet-Induced Obesity (DIO) | 25 or 50 mg/kg (b.i.d., oral) | - | Statistically significant reduction in fed blood glucose | End of study | [13] |
| Diet-Induced Obesity (DIO) | 25 or 50 mg/kg (b.i.d., oral) | - | Slight improvement in glucose tolerance | Day 14 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The key experimental protocols used to characterize AMG-221 are outlined below.
In Vitro Biochemical Scintillation Proximity Assay (SPA)
This assay was employed to determine the intrinsic inhibitory constant (Ki) of AMG-221 against the 11β-HSD1 enzyme.
-
Principle: The assay measures the conversion of 3H-cortisone to 3H-cortisol by purified 11β-HSD1. The 3H-cortisol product is captured by a specific antibody coupled to a scintillating bead, bringing the radioisotope into close proximity and generating a light signal.
-
Methodology:
-
Purified recombinant human 11β-HSD1 enzyme is incubated with a substrate mixture containing 3H-cortisone and the cofactor NADPH.
-
Varying concentrations of AMG-221 are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and SPA beads coated with an anti-cortisol antibody are added.
-
After an incubation period to allow for antibody binding, the plates are read on a scintillation counter.
-
The amount of signal is inversely proportional to the inhibitory activity of AMG-221. Ki values are calculated from the resulting dose-response curves.
-
Human Ex Vivo Adipose Tissue Inhibition Assay
This protocol was used to assess the pharmacodynamic relationship between AMG-221 concentration and 11β-HSD1 activity in a clinically relevant tissue.
-
Principle: The assay measures the 11β-HSD1 activity in subcutaneous adipose tissue biopsies taken from subjects after oral administration of AMG-221.
-
Methodology:
-
Healthy, obese human subjects were administered a single oral dose of AMG-221 (e.g., 3, 30, or 100 mg) or a placebo[6][7].
-
Serial blood samples were collected over 24 hours to determine the plasma concentration of AMG-221.
-
Subcutaneous adipose tissue samples were collected via open biopsy at specified time points[6].
-
The adipose tissue was homogenized, and the 11β-HSD1 activity was measured ex vivo, likely using a radiolabeled substrate conversion assay similar to the SPA.
-
The inhibitory effect (I) was correlated with the measured concentrations of AMG-221 in plasma or adipose tissue to determine parameters like IC50 and Imax using population pharmacokinetic/pharmacodynamic (PK/PD) modeling software such as NONMEM[6][12].
-
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This animal model was used to evaluate the therapeutic efficacy of AMG-221 on metabolic parameters.
-
Principle: Mice fed a high-fat diet develop obesity, hyperglycemia, and insulin resistance, mimicking aspects of human metabolic syndrome. The effect of AMG-221 on these parameters indicates its potential as a treatment for type 2 diabetes.
-
Methodology:
-
Mice are fed a high-fat diet for an extended period to induce the obese and diabetic phenotype.
-
Animals are randomized into vehicle control and treatment groups.
-
AMG-221 is administered chronically, for example, twice daily (b.i.d.) via oral gavage at specified doses (e.g., 25 and 50 mg/kg)[13].
-
Physiological parameters are monitored throughout the study, including body weight, food intake, and fed blood glucose levels.
-
An oral glucose tolerance test (OGTT) may be performed at the end of the study, where a bolus of glucose is administered after a fasting period, and blood glucose is measured at subsequent time points to assess glucose disposal[13].
-
At the end of the study, tissues can be harvested to measure 11β-HSD1 activity ex vivo.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of 11β-HSD1 action and inhibition by AMG-221.
Experimental Workflow for AMG-221 Evaluation
Caption: High-level workflow for the evaluation of AMG-221.
Conclusion
AMG-221 is a potent and highly selective inhibitor of 11β-HSD1, demonstrating robust activity in vitro, ex vivo in human tissue, and in vivo in animal models of metabolic disease. Its mechanism of action, centered on reducing intracellular cortisol regeneration, provides a targeted approach to mitigating the adverse effects of glucocorticoid excess in metabolic tissues. While AMG-221 and other 11β-HSD1 inhibitors have not progressed to late-stage clinical trials for type 2 diabetes for various reasons, the extensive preclinical and early clinical data provide a valuable framework for understanding the therapeutic potential and challenges of targeting this enzymatic pathway[3][5]. The detailed characterization of AMG-221 serves as a paradigm for the rigorous evaluation of enzyme inhibitors in drug development.
References
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors as Promis...: Ingenta Connect [ingentaconnect.com]
- 2. karger.com [karger.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic/pharmacodynamic model of subcutaneous adipose 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity after oral administration of AMG 221, a selective 11β-HSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a potent, orally active 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for clinical study: identification of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one (AMG 221) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the Metabolites of AMG 221, a Clinical Candidate for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of the Metabolites of AMG 221, a Clinical Candidate for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMG 221 - AdisInsight [adisinsight.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
